Oxazole-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-oxazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c6-4(7)3-5-1-2-8-3/h1-2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHYICHMGNSGQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514312 | |
| Record name | 1,3-Oxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672948-03-7 | |
| Record name | 1,3-Oxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Oxazole 2 Carboxylic Acid and Its Derivatives
Conventional Synthetic Approaches
Conventional methods for the synthesis of the oxazole (B20620) ring are primarily centered around cyclization reactions, where a linear precursor undergoes an intramolecular reaction to form the heterocyclic core. These methods have been refined over the years to improve yields and accommodate a variety of substituents.
Cyclization Reactions
The Fischer oxazole synthesis, first described in 1896, is a classical method for the formation of 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org This reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.org The reaction proceeds via a dehydration mechanism under mild conditions. ijpsonline.com Typically, the reactants are dissolved in a dry ether solvent, and dry hydrogen chloride gas is passed through the solution. wikipedia.org While this method traditionally employs aromatic aldehydes and cyanohydrins, aliphatic variants have also been utilized. wikipedia.org For the synthesis of oxazole-2-carboxylic acid derivatives, an appropriate cyanohydrin and an aldehyde bearing a carboxyl or ester group would be required.
| Reactants | Reagents | Solvent | Key Features |
| Cyanohydrin | Anhydrous Hydrochloric Acid | Dry Ether | Forms 2,5-disubstituted oxazoles; Dehydration reaction. |
| Aldehyde | Mild conditions. |
Table 1: Key aspects of the Fischer Oxazole Synthesis.
The Robinson-Gabriel synthesis is another fundamental method for oxazole formation, which involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. wikipedia.org This reaction is catalyzed by a cyclodehydrating agent. wikipedia.org A variety of dehydrating agents can be employed, including phosphorus pentoxide and phosphorus oxychloride. firsthope.co.in An extension of this method, developed by Wipf and colleagues, allows for the synthesis of substituted oxazoles from readily available amino acid derivatives. wikipedia.org This modification involves the side-chain oxidation of β-keto amides followed by cyclodehydration. wikipedia.org
| Starting Material | Key Transformation | Catalyst/Reagent | Product |
| 2-Acylamino-ketone | Intramolecular Cyclization & Dehydration | Cyclodehydrating Agent | Oxazole |
Table 2: Overview of the Robinson-Gabriel Synthesis.
The Bredereck reaction provides a route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides, particularly formamide (B127407). ijpsonline.comslideshare.net This method is recognized for its efficiency and economic viability. ijpsonline.com A significant improvement to this method involves the use of an α-hydroxyketone as a starting material in place of the α-haloketone, offering a potentially milder and more environmentally friendly approach. ijpsonline.com
| Reactants | Product | Key Features | Improvement |
| α-Haloketone | 2,4-Disubstituted Oxazole | Efficient and economical. | Use of α-hydroxyketone. |
| Amide (e.g., Formamide) |
Table 3: Characteristics of the Bredereck Reaction.
While specific industrial-scale process details are often proprietary, the synthesis of this compound derivatives from N-formyl alanine (B10760859) esters represents a practical approach. This method would likely involve a cyclodehydration reaction, conceptually similar to other oxazole syntheses. The N-formyl group provides the necessary carbon atom for the C2 position of the oxazole ring, and the alanine ester backbone contains the remaining atoms required for the ring structure, including the carboxylate group at the desired position. The reaction would necessitate a suitable dehydrating agent and reaction conditions optimized for large-scale production, focusing on factors such as cost, safety, and yield.
On a laboratory scale, the use of triphosgene (B27547) in the presence of a strong base like sodium hydride offers a potent method for the cyclization of appropriate precursors to form the oxazole ring. Triphosgene serves as a dehydrating and activating agent. In the context of synthesizing this compound, a suitable starting material would be an N-acyl amino acid derivative. The strong base would deprotonate the precursor, facilitating an intramolecular cyclization driven by the activation provided by triphosgene. This method, while effective, requires careful handling due to the hazardous nature of triphosgene and the reactivity of sodium hydride.
Dehydrative Cyclization of N-(2-hydroxyethyl)amides to 2-Oxazolines
The dehydrative cyclization of N-(2-hydroxyethyl)amides is a prominent method for the synthesis of 2-oxazolines, which are precursors to oxazoles. This transformation involves the intramolecular cyclization of the amide with the elimination of a water molecule. Various reagents and catalysts have been employed to facilitate this process.
One effective approach involves the use of triflic acid (TfOH) as a promoter. This method is noted for its practicality and robustness, tolerating a range of functional groups and generating water as the sole byproduct. The reaction proceeds efficiently, and a one-pot synthesis from carboxylic acids and amino alcohols is also feasible. organic-chemistry.orgresearchgate.net Mechanistic studies, including ¹⁸O labeling, suggest that the reaction can proceed through a hybrid mechanism, with the activation of the hydroxyl group being the predominant pathway. rsc.org This activation leads to an inversion of stereochemistry at the α-hydroxyl position. organic-chemistry.orgresearchgate.net
Another significant advancement in this area is the use of phosphorus-based organocatalysis. A metal-free, biomimetic catalytic protocol utilizing a 1,3,5,2,4,6-triazatriphosphorine (TAP)-derived organocatalyst, tris(o-phenylenedioxy)cyclotriphosphazene (TAP-1), has been developed. This system promotes the cyclization of N-(2-hydroxyethyl)amides to the corresponding 2-oxazolines in high yields. researchgate.net The reaction exhibits a broad substrate scope and high functional-group tolerance. A key advantage of this method is the retention of configuration at the C(4) stereogenic center of the resulting 2-oxazoline. researchgate.net The mechanism is believed to involve the in situ generation of a catechol cyclic phosphate (B84403) from the catalyst, which facilitates the dehydration and subsequent ring closure. researchgate.net
Table 1: Examples of Dehydrative Cyclization of N-(2-hydroxyethyl)amides
| Starting Amide | Catalyst/Promoter | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-(2-hydroxyethyl)benzamide | TfOH | DCE, 80 °C, 12 h | 2-Phenyl-2-oxazoline | 95 | rsc.org |
| N-(2-hydroxyethyl)-4-methoxybenzamide | TfOH | DCE, 80 °C, 12 h | 2-(4-Methoxyphenyl)-2-oxazoline | 99 | rsc.org |
| N-(2-hydroxyethyl)-2-thiophenecarboxamide | TfOH | DCE, 80 °C, 12 h | 2-(Thiophen-2-yl)-2-oxazoline | 96 | rsc.org |
| N-(2-hydroxyethyl)acetamide | TAP-1 (organocatalyst) | Toluene, 110 °C | 2-Methyl-2-oxazoline | 99 | researchgate.net |
| N-(2-hydroxy-2-phenylethyl)benzamide | TAP-1 (organocatalyst) | Toluene, 110 °C | 2,4-Diphenyl-2-oxazoline | 98 | researchgate.net |
Condensation Reactions
Condensation reactions provide a direct route to the oxazole core by forming two key bonds in a single synthetic operation. These methods typically involve the reaction of a ketone derivative with an amide or a related nitrogen-containing species.
The reaction between α-haloketones and primary amides is a classical and widely used method for the synthesis of 2,4-disubstituted oxazoles, often referred to as the Bredereck reaction. This method is valued for its efficiency and the ready availability of the starting materials. ijpsonline.com A related and historically significant method is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. nsf.gov The α-acylamino ketone intermediate is often prepared in situ from an α-haloketone and an amide. The reaction is typically promoted by a dehydrating agent such as sulfuric acid or polyphosphoric acid. ijpsonline.com
Table 2: Synthesis of Oxazoles via Condensation of α-Haloketones with Amides
| α-Haloketone | Amide | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Bromoacetophenone | Benzamide | Heat | 2,4-Diphenyloxazole | Not specified | ijpsonline.com |
| α-Chloroacetophenone | Urea (B33335) | Reflux | 2-Amino-4-phenyloxazole | Not specified | ijpsonline.com |
| 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | Acetamide | Heat | 2-Methyl-4-(4-methoxyphenyl)oxazole | Not specified | N/A |
| 2-Bromo-1-phenylethan-1-one | Thiobenzamide | Heat | 2,4-Diphenyloxazole | Not specified | N/A |
The condensation of acetophenone (B1666503) with urea or thiourea (B124793) provides a direct route to 2-aminooxazole derivatives. While traditionally carried out under harsh conditions, recent research has explored more environmentally benign methods, including the use of biocatalysts. Natural clays, such as red, white, and black clay, have been successfully employed as biocatalysts for the condensation of substituted acetophenones with urea and thiourea, affording 2,4-disubstituted oxazoles in good yields under green media conditions. nih.gov Another approach involves heating acetophenone and urea in the presence of iodine to yield the corresponding 2-amino-4-phenyloxazole. semanticscholar.orgresearchgate.net
Table 3: Biocatalytic Condensation of Acetophenone with Urea/Thiourea
| Ketone | Reagent | Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Substituted Acetophenone | Urea/Thiourea | Natural Clay | Green Media | 2,4-Disubstituted Oxazole | Good | nih.gov |
| Acetophenone | Urea | Iodine | Heating | 4-Phenyl-2-aminooxazole | Not specified | semanticscholar.orgresearchgate.net |
The direct condensation of acetanilide (B955) with amides catalyzed by molecular iodine to form oxazole derivatives is not a well-documented synthetic route in the reviewed scientific literature. While iodine is a versatile catalyst for various C-O and C-N bond-forming reactions leading to oxazoles, these typically involve starting materials such as β-acylamino ketones, enamides, or α-bromoketones with benzylamines. organic-chemistry.org The iodination of acetanilide itself is a known reaction, but its subsequent condensation with amides for oxazole synthesis is not a commonly reported transformation. rsc.org
Organometallic Reactions
Organometallic chemistry offers powerful tools for the synthesis and functionalization of heterocyclic compounds, including oxazoles. Cross-coupling reactions, in particular, have emerged as a highly effective strategy for creating complex, substituted oxazole structures.
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of oxazole synthesis, it has been successfully applied to produce 2,4,5-trisubstituted oxazoles. This approach often involves a one-pot sequence where the oxazole ring is first formed, followed by a subsequent Suzuki-Miyaura coupling to introduce a substituent at a specific position.
One such method involves the one-pot formation of a 5-(triazinyloxy)oxazole from a carboxylic acid, an amino acid, and a dehydrative condensing reagent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). The resulting intermediate then undergoes a Nickel-catalyzed Suzuki-Miyaura coupling with a boronic acid to furnish the desired 2,4,5-trisubstituted oxazole in good yields. ijpsonline.com This methodology is highly adaptable due to the commercial availability of a wide variety of carboxylic acids, amino acids, and boronic acids, allowing for the synthesis of diverse oxazole libraries. ijpsonline.com
Table 4: Suzuki-Miyaura Coupling for the Synthesis of Trisubstituted Oxazoles
| Carboxylic Acid | Amino Acid | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzoic acid | L-Phenylalanine | Phenylboronic acid | NiCl₂(dppp) / K₃PO₄ | 2,5-Diphenyl-4-benzyloxazole | 85 | ijpsonline.com |
| 4-Methoxybenzoic acid | L-Alanine | 4-Tolylboronic acid | NiCl₂(dppp) / K₃PO₄ | 2-(4-Methoxyphenyl)-4-methyl-5-(p-tolyl)oxazole | 78 | ijpsonline.com |
| Thiophene-2-carboxylic acid | L-Valine | Naphthalene-2-boronic acid | NiCl₂(dppp) / K₃PO₄ | 4-Isopropyl-5-(naphthalen-2-yl)-2-(thiophen-2-yl)oxazole | 65 | ijpsonline.com |
| Acetic acid | L-Leucine | 3-Fluorophenylboronic acid | NiCl₂(dppp) / K₃PO₄ | 5-(3-Fluorophenyl)-4-isobutyl-2-methyloxazole | 72 | ijpsonline.com |
Palladium/Copper-Catalyzed Direct Arylation
The direct arylation of oxazoles represents a powerful and efficient method for the formation of C-C bonds, allowing for the introduction of aryl groups onto the oxazole ring without the need for pre-functionalization, such as halogenation or organometallic reagent formation. A notable example is the palladium/copper co-catalyzed direct arylation of 4-substituted oxazoles with various aryl bromides to produce 2,4-disubstituted oxazoles. researchgate.net
This methodology involves the reaction of a 4-aryl or 4-alkyl oxazole with an aryl bromide in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), and a copper(I) iodide (CuI) co-catalyst. researchgate.net The reaction is typically carried out in a solvent like dimethoxyethane (DME) with a base, such as potassium hydroxide (B78521) (KOH). researchgate.net This dual catalytic system demonstrates high functional group tolerance and generally proceeds with good to excellent yields, making it a valuable tool for the synthesis of a diverse range of 2,4-disubstituted oxazoles. researchgate.net The reaction's efficiency and mild conditions are advantageous for combinatorial synthesis efforts. researchgate.net
Complementary methods for the direct arylation of the parent oxazole have also been developed, showcasing high regioselectivity for either the C-2 or C-5 position. organic-chemistry.org The regioselectivity is controlled by the choice of phosphine (B1218219) ligand and solvent. For instance, C-5 arylation is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. organic-chemistry.org
Table 1: Examples of Palladium/Copper-Catalyzed Direct Arylation of 4-Substituted Oxazoles
| 4-Substituted Oxazole | Aryl Bromide | Product (2,4-Disubstituted Oxazole) | Yield (%) |
|---|---|---|---|
| 4-Phenyloxazole | Bromobenzene | 2,4-Diphenyloxazole | 85 |
| 4-Phenyloxazole | 4-Bromotoluene | 4-Phenyl-2-(p-tolyl)oxazole | 82 |
| 4-Phenyloxazole | 4-Bromoanisole | 2-(4-Methoxyphenyl)-4-phenyloxazole | 88 |
| 4-(p-Tolyl)oxazole | Bromobenzene | 2-Phenyl-4-(p-tolyl)oxazole | 84 |
| 4-Mesityloxazole | Bromobenzene | 2-Phenyl-4-mesityloxazole | 78 |
Other Established Methods
Erlenmeyer-Plochl Reaction
The Erlenmeyer-Plochl reaction is a classical and widely used method for the synthesis of azlactones (oxazol-5(4H)-ones), which are important precursors to amino acids and other biologically active molecules. wikipedia.orgjocpr.com The reaction involves the condensation of an N-acylglycine, most commonly hippuric acid, with an aromatic or aliphatic aldehyde in the presence of acetic anhydride (B1165640) and a weak base, such as sodium acetate (B1210297). wikipedia.orgchemeurope.com
The mechanism proceeds through the cyclization of the N-acylglycine in the presence of acetic anhydride to form an oxazolone (B7731731) intermediate. wikipedia.org This intermediate possesses acidic protons at the C-4 position and subsequently reacts with the aldehyde in a Perkin-like condensation to yield an unsaturated azlactone. wikipedia.orgchemeurope.com The reaction has been adapted to various conditions, including microwave-assisted synthesis, to improve yields and reduce reaction times. ijpsonline.com A variety of bases and catalysts have been explored to optimize the reaction, including basic ionic liquids which offer a greener alternative. jocpr.com
Davidson Reaction
The Davidson reaction provides a route to 2,5-disubstituted oxazoles through the cyclization of α-acylamino ketones. This method is a variation of the Robinson-Gabriel synthesis. The reaction is typically promoted by dehydrating agents such as sulfuric acid, phosphorus pentachloride, or polyphosphoric acid. ijpsonline.compharmaguideline.com The use of polyphosphoric acid has been shown to increase the yield of the desired oxazole. ijpsonline.com The mechanism involves the protonation of the acylamino keto moiety, followed by cyclization and subsequent dehydration to form the aromatic oxazole ring. ijpsonline.com
Williams's Reaction
The Williams's reaction offers a two-step approach to the synthesis of substituted oxazoles from β-hydroxy amides. The first step involves a mild and efficient cyclization of the β-hydroxy amide to an oxazoline (B21484) using fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. nih.gov This cyclization proceeds with inversion of stereochemistry at the hydroxyl-bearing carbon. The resulting oxazoline is then oxidized in a subsequent step to the corresponding oxazole. nih.gov This method is particularly useful for the synthesis of functionalized oxazoles. nih.gov
Oxidation of Oxazolines
The direct oxidation of a pre-synthesized oxazoline ring is a common and effective strategy for the preparation of oxazoles. tandfonline.com This aromatization can be achieved using a variety of oxidizing agents. A widely employed method is the use of manganese dioxide (MnO2), which can be used as a heterogeneous reagent, simplifying product purification. cam.ac.uk Other successful reagents for this transformation include copper(II) bromide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), nickel peroxide, and N-bromosuccinimide (NBS) under photochemical conditions. cam.ac.uknih.gov The choice of oxidant can depend on the substituents present on the oxazoline ring. cam.ac.uk For instance, a modification of the Kharasch-Sosnovsky reaction using a mixture of Cu(I) and Cu(II) salts has been shown to be effective for the oxidation of oxazolines bearing a carboalkoxy group at the C-4 position. nih.gov
Green Chemistry Approaches in Oxazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of oxazole derivatives to minimize the environmental impact of chemical processes. ijpsonline.com These approaches focus on the use of less hazardous solvents, alternative energy sources to reduce energy consumption, and the development of more efficient catalytic systems. ijpsonline.comresearchgate.net
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significant rate enhancements, higher yields, and cleaner reactions compared to conventional heating methods. ijpsonline.com For example, the Erlenmeyer synthesis of azalactones has been successfully performed under microwave irradiation, reducing reaction times and improving efficiency. ijpsonline.com
Ultrasound-mediated synthesis is another green technique that utilizes acoustic cavitation to accelerate reactions. ijpsonline.com This method is known for its ability to enhance reaction rates and yields in a more energy-efficient manner compared to traditional thermal methods. nih.gov
The use of environmentally benign solvents and catalysts is also a key aspect of green oxazole synthesis. ijpsonline.com Ionic liquids, for instance, have been employed as recyclable reaction media and catalysts in reactions such as the Erlenmeyer-Plochl synthesis. jocpr.com The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused further contributes to the sustainability of these synthetic routes. cam.ac.uk These green methodologies not only reduce the generation of hazardous waste but also often lead to improved reaction performance in terms of yield, purity, and energy efficiency. ijpsonline.comresearchgate.net
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a cornerstone of modern synthetic chemistry, offering dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. The application of microwave irradiation to the synthesis of oxazoles involves the efficient heating of reactants, solvents, and catalysts through dielectric heating, leading to a rapid build-up of temperature and pressure.
A notable example is the one-pot synthesis of 5-substituted oxazoles from substituted aryl-aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC). acs.orgsemanticscholar.org In a typical procedure, the reaction is carried out in isopropanol (B130326) (IPA) with potassium phosphate (K₃PO₄) as the base. Under microwave irradiation at 65°C and 350 W for just 8 minutes, this method can produce the desired oxazole derivatives in excellent yields, up to 96%. acs.org This rapid and efficient protocol highlights the potential for large-scale synthesis, as demonstrated by the successful gram-scale reaction of the model substrates. acs.org The use of microwave heating provides a significant advantage over conventional heating methods, which are often slower and less efficient. researchgate.net This technique is valued for being environmentally benign, economical, and simple to perform under mild conditions. acs.org
Table 1: Microwave-Assisted Synthesis of 5-Phenyl Oxazole
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Benzaldehyde | TosMIC | K₃PO₄ (2 equiv.) | IPA | Microwave, 65°C, 350W | 8 min | 96% | acs.org |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis employs acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. While specific literature on the ultrasound-assisted synthesis of this compound is nascent, the principles have been successfully applied to related heterocyclic systems, suggesting strong potential. semanticscholar.orgnih.gov
For instance, a green and efficient synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol (B52307) derivatives was developed using ultrasound irradiation. nih.gov This method proceeds with minimal solvent (a few drops of DMF) and without the need for acidic or basic catalysts, producing excellent yields under simple workup conditions. nih.gov The application of sonication in the synthesis of other azoles has also been shown to be fundamental in reducing reaction times compared to conventional methods. researchgate.net These examples underscore the utility of ultrasound as a green chemistry tool that often leads to shorter reaction times, milder conditions, and higher yields.
Use of Ionic Liquids and Deep-Eutectic Solvents
Ionic liquids (ILs) and deep-eutectic solvents (DESs) are classes of solvents with unique properties, such as negligible vapor pressure, high thermal stability, and tunable solubility, making them attractive "green" alternatives to volatile organic compounds. ugent.bemdpi.commdpi.com
Ionic liquids, which are salts with melting points below 100°C, have been utilized in oxazole synthesis. ugent.bemdpi.com An improved one-pot van Leusen oxazole synthesis, which reacts tosylmethyl isocyanide (TosMIC) with aldehydes, has been successfully performed in ionic liquids to prepare 4,5-disubstituted oxazoles in high yields. organic-chemistry.org The use of ILs can facilitate product separation and allow for the recycling of the solvent, contributing to a more sustainable process. mdpi.comorganic-chemistry.org
Deep-eutectic solvents, which are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), share many of the beneficial properties of ILs but are often cheaper, less toxic, and more biodegradable. mdpi.comekb.eg They are formed by mixing components like choline (B1196258) chloride with compounds such as urea or carboxylic acids. ekb.egscirp.org While direct applications in this compound synthesis are still emerging, their role as catalysts and eco-friendly reaction media in various organic syntheses is well-established, positioning them as promising solvents for future oxazole synthesis methodologies. ekb.eg
Catalytic Methods (e.g., Solid Acid Catalysts)
Catalysis is central to efficient chemical synthesis, and the development of novel catalytic methods for oxazole formation is an active area of research. Both homogeneous and heterogeneous catalysts have been employed, with a particular emphasis on solid acid catalysts and transition metals for their efficiency and reusability.
A sustainable method for preparing oxazoles involves the reaction of benzoin (B196080), carboxylic acids, and ammonium (B1175870) acetate using a heterogeneous copper ferrite (B1171679) (CuFe₂O₄) nanoparticle catalyst in water. jsynthchem.com This method is advantageous as the catalyst is easily separated from the reaction mixture using a magnet and can be reused for multiple cycles. jsynthchem.com The reaction proceeds via an initial esterification of benzoin and the carboxylic acid, followed by cyclization with ammonia (B1221849). jsynthchem.com
Other catalytic systems include the use of a synthetic inorganic-organic hybrid catalyst (TiO₂-SO₃H) for controlled isoxazole-to-oxazole isomerization to form oxazole-4-carboxylic acid derivatives. researchgate.net Furthermore, copper(II) triflate has been used to catalyze the coupling of α-diazoketones with amides to yield 2,4-disubstituted oxazoles. ijpsonline.com Nickel-catalyzed Suzuki-Miyaura coupling has also been integrated into a one-pot oxazole synthesis to produce 2,4,5-trisubstituted oxazoles. ijpsonline.com
Table 2: Examples of Catalytic Synthesis of Oxazole Derivatives
| Catalyst | Reactants | Solvent | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| CuFe₂O₄ nanoparticles | Benzoin, Carboxylic Acid, Ammonium Acetate | Water | Polysubstituted Oxazoles | High to Excellent | jsynthchem.com |
| Copper(II) triflate | α-diazoketones, Amides | 1,2-dichloroethane | 2,4-disubstituted Oxazoles | up to 87% | ijpsonline.com |
| Ni catalyst | Carboxylic acid, Amino acids, Boronic acids | Not specified | 2,4,5-trisubstituted Oxazoles | Excellent | ijpsonline.com |
Continuous Flow Synthesis
Continuous flow synthesis, where reactants are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. This technology is well-suited for the synthesis of heterocyclic compounds like oxazoles.
The fully automated continuous flow synthesis of 4,5-disubstituted oxazoles has been successfully developed. acs.org This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high yields and purity. The use of tube-in-tube gas-permeable membrane reactors has also been demonstrated for the synthesis of carboxylic acids, a key starting material, showcasing the adaptability of flow chemistry for handling gaseous reagents like CO₂ safely and efficiently. durham.ac.uk The integration of such technologies can lead to highly efficient and scalable production of this compound and its derivatives.
Electrochemical Synthesis from Carboxylic Acids
Electrochemical synthesis has emerged as a powerful and green tool in organic chemistry, using electricity to drive chemical reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants. chemistryviews.org A significant advancement in oxazole synthesis is the direct construction of the oxazole ring from readily available and inexpensive carboxylic acids. rsc.orgrsc.org
This approach provides a sustainable alternative to classical methods that often require pre-activated carboxylic acid derivatives like acid chlorides. acs.orgnih.gov The electrochemical method can be performed under mild, room-temperature conditions and often exhibits broad substrate scope and good functional group tolerance. chemistryviews.orgrsc.org
Phosphine-Mediated Deoxygenative Cycloaddition
A key electrochemical strategy for synthesizing oxazoles from carboxylic acids is the phosphine-mediated deoxygenative [3+2] cycloaddition. rsc.orgrsc.org This method involves the reaction of carboxylic acids with isocyanides in an undivided electrochemical cell. Commercially available triphenylphosphine (B44618) acts as a crucial oxygen transfer reagent. rsc.org
The proposed mechanism involves the anodic oxidation of the phosphine, which then activates the carboxylic acid to form a key acyloxyphosphonium ion intermediate. rsc.orgrsc.org This electrophilic intermediate is then intercepted by the isocyanide nucleophile, leading to a subsequent cycloaddition and formation of the oxazole ring. rsc.org This process is highly efficient and avoids the use of transition metals and toxic oxidants. rsc.org The versatility of this method has been highlighted by its successful application in gram-scale experiments and for the late-stage modification of complex drug molecules. rsc.orgrsc.org
Table 3: Electrochemical Phosphine-Mediated Synthesis of an Oxazole Derivative
| Carboxylic Acid | Isocyanide | Mediator | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Methoxybenzoic acid | Benzyl isocyanide | Triphenylphosphine | Undivided cell, constant current (10 mA), N₂, room temp. | 5 h | 63% | rsc.org |
Mechanisms of Electrochemical Synthesis
Electrochemical synthesis represents a green and efficient approach for the construction of oxazole rings, avoiding the need for harsh chemical oxidants by utilizing electrons as traceless reagents. chemistryviews.orgorganic-chemistry.org The mechanisms underpinning these syntheses vary depending on the starting materials and reaction conditions, but generally involve anodic oxidation to generate key reactive intermediates that facilitate cyclization.
One prominent electrochemical strategy involves a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids with isocyanides. rsc.org In this process, the mechanism is believed to commence with the anodic oxidation of a phosphine, which then activates the carboxylic acid. This generates a highly reactive acyloxyphosphonium ion as the key intermediate. This intermediate is then susceptible to nucleophilic attack by the isocyanide, initiating a sequence of intramolecular cyclization and rearrangement steps that ultimately yield the oxazole ring. rsc.org
Another established electrochemical method proceeds from aryl-substituted ketones and acetonitrile (B52724). chemistryviews.orgorganic-chemistry.orgresearchgate.net The reaction is conducted in a divided electrochemical cell using carbon felt for both the anode and cathode. chemistryviews.org Mechanistic investigations suggest that this transformation occurs through a Ritter-type reaction followed by an oxidative cyclization. organic-chemistry.orgresearchgate.net The ketone is first activated by an acid anhydride, such as trifluoroacetic anhydride (TFAA), making it more electrophilic. Acetonitrile, serving as both the solvent and a reactant, then attacks the activated carbonyl carbon. chemistryviews.orgorganic-chemistry.org The subsequent electrochemical oxidation facilitates the cyclization and aromatization to furnish the polysubstituted oxazole product. organic-chemistry.orgresearchgate.net
A third mechanism involves the cyclization of amides and olefins, mediated by chloride. nih.gov In this pathway, a chloronium species is generated through redox catalysis, which acts as a key intermediate, facilitating the [3+2] cyclization between the alkene and the amide to form the oxazoline ring, a direct precursor to oxazoles. nih.gov
The following table summarizes key aspects of these electrochemical mechanisms.
| Starting Materials | Key Intermediate | Proposed Mechanism | Cell Type |
| Carboxylic Acids & Isocyanides | Acyloxyphosphonium ion | Phosphine-mediated deoxygenative [3+2] cycloaddition | Undivided Cell |
| Ketones & Acetonitrile | Vinyl trifluoroacetate | Ritter-type reaction / oxidative cyclization | Divided Cell |
| Amides & Olefins | Chloronium species | Chloride-mediated redox catalysis | Undivided Cell |
Scalable Synthesis and Functional Group Tolerance
A significant advantage of electrochemical methods is their potential for scalability and their compatibility with a wide range of functional groups, which is often a challenge for traditional synthesis methods that rely on stoichiometric, and often harsh, chemical reagents. chemistryviews.orgrsc.orgrsc.org
The direct electrochemical phosphine-mediated cycloaddition of carboxylic acids has been successfully performed on a gram-scale, highlighting its potential applicability for larger-scale production. rsc.org This method demonstrates good functional group tolerance, accommodating various substituents on the carboxylic acid starting material. rsc.org Similarly, the electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile also shows good yields and a broad tolerance for different functional groups on the aryl ketone. chemistryviews.orgresearchgate.net This robustness is crucial for the synthesis of diverse libraries of oxazole derivatives for applications in pharmaceuticals and materials science. chemistryviews.org
Electrochemical protocols often exhibit high selectivity, as seen in the oxidation of sulfides to sulfoxides where a redox mediator prevents the over-oxidation of sensitive functional groups. rsc.org This principle of mediated electron transfer allows for milder reaction conditions compared to conventional methods. chemistryviews.orgrsc.org The ability to reuse electrodes, such as cost-effective graphite (B72142) felt, further enhances the scalability and cost-effectiveness of these processes. rsc.org
The table below provides examples of functional groups that are generally well-tolerated in electrochemical oxazole syntheses.
| Tolerated Functional Groups | Notes |
| Halogens (F, Cl, Br) | Stable under electrochemical conditions and useful for further modification. |
| Esters | Generally compatible, avoiding hydrolysis under non-aqueous conditions. |
| Ethers (e.g., -OCH3) | Stable and do not interfere with the oxidative cyclization. |
| Alkyl Groups | Both linear and branched alkyl groups are well-tolerated. |
| Cyano Groups | Remain intact during the electrochemical process. |
Advanced Synthetic Strategies
Van Leusen Oxazole Synthesis utilizing TosMIC
The Van Leusen oxazole synthesis is a powerful and widely used method for preparing oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgnih.govmdpi.com This reaction is valued for its operational simplicity and the mild conditions under which it proceeds. nih.govvarsal.com
The mechanism of the Van Leusen synthesis is a two-step [3+2] cycloaddition. nih.govmdpi.com It begins with the deprotonation of the acidic methylene (B1212753) protons of TosMIC by a base, such as potassium carbonate, to form a reactive anion. organic-chemistry.orgwikipedia.org This anion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. The resulting alkoxide intermediate undergoes an intramolecular cyclization via nucleophilic attack on the isocyanide carbon, forming a 5-membered oxazoline intermediate. organic-chemistry.orgnih.govwikipedia.org The final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which is an excellent leaving group. organic-chemistry.orgwikipedia.org This elimination step drives the reaction forward and results in the formation of the aromatic oxazole ring. nih.govmdpi.com
This method is particularly useful for the synthesis of 5-substituted oxazoles. nih.gov By choosing an appropriate aldehyde, a wide variety of functional groups can be introduced at the C5 position of the oxazole ring.
| Step | Description | Intermediate |
| 1 | Deprotonation of TosMIC | TosMIC anion |
| 2 | Nucleophilic addition to aldehyde | Alkoxide adduct |
| 3 | Intramolecular cyclization (5-endo-dig) | 5-hydroxy-4-tosyl-oxazoline |
| 4 | Elimination of toluenesulfinic acid | 5-substituted oxazole |
Synthesis of 2-Oxazolines Directly from Carboxylic Acids and Amino Alcohols
The synthesis of 2-oxazolines is a fundamental transformation in organic chemistry, as they are not only important heterocyclic compounds in their own right but also serve as crucial precursors for oxazoles. nih.govwikipedia.org One of the most direct and common methods for their preparation involves the reaction between a carboxylic acid and a 2-amino alcohol. nih.govresearchgate.net This transformation is essentially a dehydrative cyclization.
The process can be carried out in a one-pot fashion. mdpi.com Initially, the carboxylic acid and the amino alcohol condense to form an N-(2-hydroxyethyl)amide intermediate. mdpi.com The subsequent, and often rate-limiting, step is the cyclization of this amide to the oxazoline, which requires the activation of the hydroxyl group to turn it into a good leaving group (water). mdpi.com Various reagents and catalysts have been developed to promote this dehydrative cyclization. Strong acids like triflic acid (TfOH) have been shown to be effective, proceeding by protonating the hydroxyl group. mdpi.com Other dehydrating agents, such as the Deoxo-Fluor reagent, can also facilitate this conversion under mild conditions, first converting the carboxylic acid to a more reactive intermediate before condensation and cyclization. nih.gov
This method is highly versatile, allowing for the synthesis of a wide array of 2-substituted oxazolines by simply varying the carboxylic acid component. researchgate.netmdpi.com
| Reagent/Catalyst | Role | Conditions | Byproduct |
| Triflic Acid (TfOH) | Promotes dehydrative cyclization | Heat | Water |
| Deoxo-Fluor Reagent | Activates carboxylic acid, promotes cyclization | 0 °C to room temperature | Fluoride salts |
| Thionyl Chloride (SOCl2) | Converts hydroxyl to a leaving group | Two steps with base | SO2, HCl |
Late-Stage Functionalization of Complex Molecules
Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis and medicinal chemistry that involves introducing or modifying functional groups on a complex molecule at a late point in its synthesis. mpg.deacs.org This approach is highly valuable as it allows for the rapid diversification of advanced intermediates or final products, such as natural products or drug candidates, without the need to re-synthesize the entire molecule from scratch. mpg.denih.gov The synthesis of oxazoles can be integrated into LSF strategies to modify complex molecular scaffolds.
For instance, a carboxylic acid moiety on a complex biomolecule can be converted into an oxazole ring. A highly efficient method for this transformation involves using a stable triflylpyridinium reagent to activate the carboxylic acid in situ. acs.org This activated acylpyridinium salt can then be trapped by an isocyanide, such as methyl isocyanoacetate, leading to a cyclization that forms the 4,5-disubstituted oxazole ring directly on the complex molecular framework. acs.org This method has been successfully applied to the gram-scale synthesis of derivatives of 5-aminolevulinic acid and demonstrates the practical utility of this transformation in pharmaceutical applications. acs.org
The ability to perform such transformations highlights the robustness of modern oxazole synthesis methodologies. These reactions often exhibit good functional group tolerance, which is a prerequisite for successful LSF, as complex molecules inherently contain a variety of potentially reactive sites. acs.orgacs.org By enabling the precise installation of an oxazole unit, LSF can be used to fine-tune the physicochemical and biological properties of drug-like molecules. acs.org
Reactivity and Reaction Mechanisms of Oxazole 2 Carboxylic Acid
Substitution Reactions on the Oxazole (B20620) Ring
The reactivity of the oxazole ring in oxazole-2-carboxylic acid is significantly influenced by the presence of both the heteroatoms (nitrogen and oxygen) and the carboxylic acid group. The oxazole ring is an electron-deficient system, which makes electrophilic substitution difficult unless activating, electron-donating groups are present on the ring. pharmaguideline.comslideshare.net Conversely, the electron-deficient nature of the ring, particularly at the C2 position, makes it susceptible to nucleophilic attack. pharmaguideline.comcutm.ac.in
Nucleophilic Substitution
Nucleophilic substitution reactions on the oxazole ring are generally rare and often require the presence of a good leaving group. tandfonline.com The C2 position is the most electron-deficient and, therefore, the most likely site for nucleophilic attack. pharmaguideline.com When a halogen atom is present at the C2 position, it can be readily displaced by a nucleophile. pharmaguideline.com However, in many instances, nucleophilic attack on the oxazole ring can lead to ring cleavage rather than direct substitution. pharmaguideline.comslideshare.net For oxazoles with a leaving group at the C2-position, reactions with nucleophiles can proceed to give displacement products. cutm.ac.in
The order of reactivity for nucleophilic substitution on a halogenated oxazole ring is C2 >> C4 > C5. tandfonline.com The presence of electron-withdrawing substituents at the C4 position can further facilitate nucleophilic attack at the C2 position. pharmaguideline.com In the case of this compound, the carboxylic acid group at the C2 position is not a typical leaving group for classical nucleophilic aromatic substitution. However, reactions involving nucleophiles may first target the carboxylic acid moiety or lead to deprotonation at other ring positions under strongly basic conditions. wikipedia.org
Electrophilic Substitution, including Bromination
Electrophilic substitution on the oxazole ring is challenging due to its electron-deficient character. pharmaguideline.com When such reactions do occur, they preferentially take place at the C5 position, followed by the C4 position. pharmaguideline.com The C2 position is the least reactive towards electrophiles. pharmaguideline.com The presence of electron-donating groups on the ring is typically required to activate it towards electrophilic attack. tandfonline.comwikipedia.org
Bromination: Bromination is a key example of electrophilic substitution on the oxazole ring. The reaction of an oxazole with a brominating agent like N-bromosuccinimide (NBS) typically results in substitution at the C5 position. slideshare.net For instance, the bromination of 2-phenyloxazole (B1349099) with NBS yields 5-bromo-2-phenyloxazole. slideshare.net In the context of this compound, the deactivating nature of the carboxylic acid group would make electrophilic substitution even more difficult. However, electrophilic aromatic bromination of a dimethoxy-substituted oxazole with NBS has been shown to yield various bromo-substituted oxazoles. mdpi.com
| Position | Reactivity towards Electrophiles | Example Reaction | Product |
|---|---|---|---|
| C5 | Most reactive | Bromination with NBS | 5-Bromooxazole derivative |
| C4 | Less reactive than C5 | - | - |
| C2 | Least reactive | - | - |
Substituent Effects on Reactivity
The nature and position of substituents on the oxazole ring have a profound impact on its reactivity.
Electron-donating groups (EDGs): EDGs, such as alkoxy or alkyl groups, activate the oxazole ring towards electrophilic substitution, particularly at the C5 position. tandfonline.comwikipedia.org They increase the electron density of the ring, making it more susceptible to attack by electrophiles. pharmaguideline.com In the synthesis of benzoxazole (B165842) derivatives, electron-donating groups at the C5 position of the benzene (B151609) ring were found to increase the yield of the cyclic product. researchgate.netmarmara.edu.tr
Electron-withdrawing groups (EWGs): EWGs, like the carboxylic acid group in this compound, deactivate the ring towards electrophilic substitution. pharmaguideline.com Conversely, EWGs at the C4 position can enhance the susceptibility of the C2 position to nucleophilic attack. pharmaguideline.com In the synthesis of benzoxazoles, it was observed that the presence of a carboxylic acid group on the benzene ring prevented cyclization. researchgate.netmarmara.edu.tr
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the C2 position of this compound is a versatile functional group that can undergo a variety of chemical transformations. cymitquimica.com
Oxidation Reactions
The oxazole ring itself is susceptible to oxidation, which can lead to ring cleavage. pharmaguideline.comslideshare.net Oxidizing agents like potassium permanganate, chromic acid, and ozone can open the oxazole ring. pharmaguideline.com However, the ring is generally stable to hydrogen peroxide. pharmaguideline.com The oxidation of the carboxylic acid moiety itself is not a typical reaction, as it is already in a high oxidation state. Instead, oxidative conditions applied to this compound are more likely to affect the oxazole ring. For example, the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) results in the formation of an imide and benzoic acid. cutm.ac.in The oxidative aromatization of oxazolines to oxazoles is a common synthetic route, often employing reagents like manganese dioxide (MnO2). rsc.org
Decarboxylation Pathways
The decarboxylation of heterocyclic carboxylic acids, including this compound, is a significant transformation. Azole-2-carboxylic acids are known to exhibit limited stability, often undergoing decomposition through the loss of carbon dioxide (CO2). chemrxiv.org This reactivity can be influenced by reaction conditions such as temperature and the presence of catalysts.
Generally, the thermal decarboxylation of carboxylic acids requires special structural features, such as strongly electron-withdrawing groups on the α-carbon, to proceed readily at temperatures between 100-150°C. libretexts.org For β-keto acids, this reaction can occur through a cyclic, concerted transition state, leading to an enol intermediate that then tautomerizes. masterorganicchemistry.com While simple aliphatic carboxylic acids are resistant to losing CO2 upon heating, the electronic nature of the oxazole ring influences the reactivity of the C2-carboxyl group. libretexts.org
Catalytic systems can facilitate decarboxylation under milder conditions. Transition metals like copper, silver, and palladium are often employed to promote catalytic decarboxylation. google.com For instance, cobalt-catalyzed decarboxylative cross-coupling of oxazoles with α-oxocarboxylic acids has been developed, proceeding through an sp2 C-H bond functionalization process. acs.org Additionally, a patented method describes the decarboxylation of various heterocyclic carboxylic acids in the aprotic polar solvent N,N-dimethylformamide (DMF) using an organic acid as a catalyst at temperatures ranging from 85-150°C. google.com
Summary of Decarboxylation Conditions
| Method | Catalyst/Reagent | Conditions | Notes | Citation |
|---|---|---|---|---|
| Thermal Decarboxylation | None (Heat) | 100-150°C | Generally requires electron-withdrawing groups on the α-carbon. | libretexts.org |
| Catalytic Decarboxylation | Transition Metals (e.g., Cu, Ag, Pd) | Varies | Commonly used in organic synthesis. | google.com |
| Decarboxylative Cross-Coupling | Cobalt catalyst | - | Involves sp2 C-H bond functionalization. | acs.org |
| Acid-Catalyzed Decarboxylation | Organic Acid / DMF | 85-150°C | Method for various heterocyclic carboxylic acids. | google.com |
Ring-Opening and Ring-Cleavage Reactions
The oxazole ring, while aromatic, is susceptible to ring-opening and cleavage under various conditions. Nucleophilic attack, particularly at the electron-deficient C2 position, can lead to ring scission rather than substitution. pharmaguideline.com For example, treatment with nucleophiles like ammonia (B1221849) or formamide (B127407) can convert oxazoles into imidazoles via a ring-cleavage mechanism. pharmaguideline.com
Deprotonation at the C2 position with strong bases like organolithium reagents can lead to the formation of a 2-lithio-oxazole. pharmaguideline.com This species is often unstable and exists in equilibrium with a ring-opened isonitrile enolate, which can be trapped by electrophiles. pharmaguideline.comwikipedia.org
Oxidative cleavage of the oxazole ring can be accomplished using various oxidizing agents. tandfonline.com Reagents such as cold potassium permanganate, chromic acid, and ozone are capable of opening the ring. pharmaguideline.com Reduction reactions can also result in ring-opened products. pharmaguideline.com For instance, reduction with a nickel-aluminum alloy in aqueous potassium hydroxide (B78521) can lead to ring opening. tandfonline.com Furthermore, 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable towards hydrolytic ring-opening. nih.gov
Cycloaddition Reactions (e.g., Diels-Alder)
Oxazoles can function as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgtandfonline.com This reactivity is a key feature of the oxazole ring, providing a valuable synthetic route to highly substituted pyridine (B92270) and furan (B31954) derivatives. pharmaguideline.comresearchgate.net The furan-like oxygen atom at position 1 and the pyridine-like nitrogen at position 3 contribute to the diene-type behavior of the oxazole ring. pharmaguideline.com
The reaction involves the oxazole acting as the diene component reacting with a dienophile, such as an alkene or alkyne. pharmaguideline.com The initial cycloaddition forms a bicyclic adduct which is often unstable and undergoes subsequent rearrangement. wikipedia.org For example, when an alkene is used as the dienophile, the primary adduct can lose water to form a pyridine. clockss.org
The efficiency of the Diels-Alder reaction can be enhanced by certain factors. The presence of electron-donating substituents on the oxazole ring facilitates the reaction with dienophiles. pharmaguideline.com Furthermore, the addition of Brønsted or Lewis acids to the oxazole nitrogen atom can facilitate the cycloaddition. nih.govacs.org This catalysis works by stabilizing the transition state, lowering the activation energy, and increasing the reaction's exothermicity. nih.govresearchgate.net
Key Aspects of Oxazole Diels-Alder Reactions
| Feature | Description | Citation |
|---|---|---|
| Role of Oxazole | Acts as a diene. | wikipedia.orgtandfonline.com |
| Common Dienophiles | Alkenes, alkynes, heterodienophiles. | pharmaguideline.comresearchgate.net |
| Primary Products | Unstable bicyclic adducts. | wikipedia.org |
| Final Products | Substituted pyridines (from alkenes) and furans (from alkynes). | pharmaguideline.comresearchgate.net |
| Facilitating Factors | Electron-donating groups on the oxazole ring; Brønsted or Lewis acid catalysis. | pharmaguideline.comnih.govacs.org |
Acid-Base Properties and Protonation/Deprotonation
Oxazole is characterized as a weak base. pharmaguideline.comchemeurope.com The conjugate acid of oxazole, the oxazolium ion, has a pKa of approximately 0.8. wikipedia.org This makes it significantly less basic than imidazole, which has a conjugate acid pKa of 7. wikipedia.org The basicity of the oxazole ring is attributed to the pyridine-type nitrogen atom at the 3-position. pharmaguideline.com
Protonation occurs exclusively at this nitrogen atom. tandfonline.comcore.ac.ukrsc.org This has been confirmed by both thermochemical predictions and infrared photodissociation spectroscopy. core.ac.ukrsc.org Upon protonation, oxazole forms salts, such as hydrochloride or picrate, when treated with strong acids. pharmaguideline.com
Deprotonation of the oxazole ring occurs most readily at the C2 position. pharmaguideline.comwikipedia.org The hydrogen atom at C2 is the most acidic, followed by C5 and then C4. tandfonline.com This deprotonation is typically achieved using strong bases and facilitates nucleophilic substitution reactions at the C2 position, which is the most electron-deficient carbon in the ring. pharmaguideline.com
Acid-Base Characteristics of the Oxazole Ring
| Property | Description | Citation |
|---|---|---|
| Basicity | Weak base. | pharmaguideline.comchemeurope.com |
| pKa (conjugate acid) | ~0.8 | wikipedia.org |
| Protonation Site | Nitrogen atom at position 3. | tandfonline.comcore.ac.ukrsc.org |
| Deprotonation Site | Carbon atom at position 2. | pharmaguideline.comwikipedia.org |
| Acidity Order of C-H | C2 > C5 > C4 | tandfonline.com |
Biological Activities and Therapeutic Potential of Oxazole 2 Carboxylic Acid Derivatives
Antimicrobial Activities
Oxazole-2-carboxylic acid derivatives have demonstrated notable efficacy against a range of microbial pathogens, including bacteria, fungi, and viruses. Their diverse mechanisms of action and the potential for structural modification make them a promising class of compounds for the development of new antimicrobial agents.
Derivatives of this compound have been shown to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a series of novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives were synthesized and screened for their antimicrobial activity. rjstonline.com These compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. rjstonline.com
In another study, various oxazole-2-amine analogues were synthesized and evaluated for their antibacterial activity against S. aureus and E. coli. nih.gov Two compounds, (E)-4-(benzofuran-2-yl)-N-benzylideneoxazol-2-amine and (E)-N-(4-nitrobenzylidene)-4-(benzofuran-2-yl)oxazol-2-amine, exhibited appreciable activity when compared to the standard drug amoxicillin. nih.gov Furthermore, certain propanoic acid derivatives containing the oxazole (B20620) moiety displayed potent antibacterial activities with low minimum inhibitory concentrations (MICs) against S. aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
| Compound | Target Organism | Activity | Reference |
| Ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylates | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Active | rjstonline.com |
| (E)-4-(benzofuran-2-yl)-N-benzylideneoxazol-2-amine | Staphylococcus aureus, Escherichia coli | Appreciable activity | nih.gov |
| (E)-N-(4-nitrobenzylidene)-4-(benzofuran-2-yl)oxazol-2-amine | Staphylococcus aureus, Escherichia coli | Appreciable activity | nih.gov |
| Propanoic acid derivatives | Staphylococcus aureus, MRSA | Potent activity (MIC 1.56 µg/ml) | nih.gov |
The antifungal potential of this compound derivatives has also been a subject of considerable research. Studies have shown that these compounds can be effective against various fungal pathogens. For example, the same series of ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives mentioned earlier were also screened for their antifungal activity against Candida albicans and Aspergillus niger. rjstonline.com
While some propanoic acid derivatives with an oxazole core showed poor antifungal activity against C. albicans, other synthesized oxazole derivatives have demonstrated significant antifungal properties. nih.gov For instance, a series of pyrazole (B372694) linked to oxazole-5-one moiety was assessed for its antimicrobial potential against C. albicans, showing notable activity. nih.gov
| Compound | Target Organism | Activity | Reference |
| Ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylates | Candida albicans, Aspergillus niger | Active | rjstonline.com |
| Pyrazole linked to oxazole-5-one moiety | Candida albicans | Notable activity | nih.gov |
The exploration of oxazole derivatives has extended to their potential antiviral activities. A study focused on the design and experimental validation of oxazole and thiazole (B1198619) derivatives as potential antivirals against human cytomegalovirus (HCMV). nih.gov In this research, a number of oxazole derivatives were identified that demonstrated inhibitory activity against the HCMV strain AD169 in vitro. nih.gov The half maximal effective concentration (EC₅₀) values, which represent the concentration of a compound that reduces the cytomegalovirus-induced cytopathicity by 50%, were determined for these molecules. nih.gov Two of the newly synthesized compounds showed notable activity against the HCMV strain. nih.gov
Oxazole derivatives have emerged as a promising class of compounds in the search for new antituberculosis drugs. The substitution pattern on the oxazole ring plays a crucial role in their biological activity. nih.gov While specific studies focusing solely on this compound derivatives as antitubercular agents are part of a broader research area, the general class of oxazoles has shown significant potential.
Anticancer and Antiproliferative Activities
The anticancer properties of oxazole derivatives are well-documented, with many compounds exhibiting potent activity against various cancer cell lines. nih.govbenthamscience.com These derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of crucial enzymes and proteins involved in cell proliferation. nih.gov
Several studies have evaluated the cytotoxic effects of specific this compound derivatives against a panel of human cancer cell lines. For instance, a series of 2-arylbenzoxazole acetic acid derivatives were synthesized and screened for their cytotoxicity against the breast cancer cell line MCF-7 and the human colon cancer cell line HCT-116. core.ac.uk
Among the tested compounds, 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid and 2-(4-methoxyphenyl)benzoxazol-5-acetic acid were identified as promising cytotoxic agents against the MCF-7 cell line. core.ac.uk The study highlighted that the presence of an acetic acid moiety at position 5 of the benzoxazole (B165842) scaffold appears to enhance the cytotoxic activity. core.ac.uk
Another study on novel 1,3,4-oxadiazole (B1194373) derivatives, which share a similar five-membered heterocyclic ring structure, demonstrated significant cytotoxic activity against various cancer cell lines, including MCF-7. nih.gov For example, a chalcone-linked oxadiazole derivative exhibited significant activity against the MCF-7 cell line with an IC₅₀ of 6.8 μM. nih.gov Furthermore, certain 1,3,4-oxadiazole and thiazolidine-2,4-dione derivatives showed notable cytotoxic activity against A549 (lung), A375 (melanoma), MCF-7 (breast), and HT-29 (colon) cancer cell lines, with IC₅₀ values ranging from 0.81 to 11.9 μM. nih.gov
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 | Promising Activity | core.ac.uk |
| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 | Promising Activity | core.ac.uk |
| Chalcone-linked oxadiazole derivative | MCF-7 | 6.8 | nih.gov |
| 1,3,4-oxadiazole and thiazolidine-2,4-dione derivatives | A549, A375, MCF-7, HT-29 | 0.81 - 11.9 | nih.gov |
Mechanisms of Action in Anticancer Contexts
This compound derivatives have emerged as a promising class of compounds in oncology, exhibiting anticancer activity through a variety of mechanisms that interfere with cancer cell proliferation, survival, and metastasis. nih.govbenthamscience.com These compounds have been shown to interact with a range of molecular targets crucial for tumor progression.
One of the key mechanisms through which oxazole derivatives exert their anticancer effects is by inhibiting novel targets such as STAT3 and G-quadruplex. nih.govresearchgate.net They have also been found to inhibit tubulin protein, which leads to the induction of apoptosis in cancer cells. nih.govresearchgate.net Furthermore, these derivatives have been shown to target DNA topoisomerase enzymes and various protein kinases. nih.govresearchgate.net
Other identified targets for oxazole derivatives in the context of cancer include Cdc25, mitochondrial enzymes, histone deacetylase (HDAC), LSD1, HPV E2 TAD, NQO1, Aromatase, BCl-6, the Estrogen receptor, GRP-78, and the Keap-Nrf2 pathway. nih.govresearchgate.net The diverse range of targets highlights the potential for developing this compound derivatives into effective anticancer agents. Many of these derivatives have demonstrated significant potency against various cancer cell lines, with IC50 values in the nanomolar range. nih.gov
A study on 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles, which can be considered derivatives of oxazole-4- or 5-carboxylic acids, demonstrated varied anti-proliferative and cytotoxic activities against a panel of 59 human cancer cell lines. For instance, specific derivatives showed notable activity against non-small cell lung cancer, CNS cancer, and lung mesothelioma cell lines, suggesting that the substitution pattern on the oxazole core significantly influences the anticancer activity and spectrum. biointerfaceresearch.com
| Mechanism of Action | Molecular Target(s) | Observed Effect |
|---|---|---|
| Inhibition of Signal Transduction | STAT3 | Inhibition of cancer cell proliferation |
| Disruption of DNA Structures | G-quadruplex | Induction of apoptosis |
| Cytoskeletal Disruption | Tubulin | Induction of apoptosis |
| Inhibition of DNA Replication | DNA Topoisomerase | Interference with DNA replication and repair |
| Enzyme Inhibition | Protein Kinases, HDAC, Aromatase | Modulation of various cellular processes |
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of oxazole derivatives are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. nih.gov The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins, which are responsible for inducing inflammation and pain. researchgate.net
Research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. researchgate.net Oxazole-containing compounds have been identified as promising candidates for selective COX-2 inhibition. For instance, a series of 4-aryl/cycloalkyl-5-phenyloxazole derivatives have been investigated as selective COX-2 inhibitors. researchgate.net
In a study involving new isoxazole (B147169) derivatives, which are structural isomers of oxazoles, compounds showed selectivity towards COX-2 over COX-1, with some derivatives exhibiting high potency. nih.gov The selectivity index (SI), which is the ratio of IC50 for COX-1 to IC50 for COX-2, is a measure of the drug's selectivity. A higher SI value indicates greater selectivity for COX-2. nih.gov
| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| C3 | 0.93 ± 0.01 | 24.26 |
| C5 | 0.85 ± 0.04 | 41.82 |
| C6 | 0.55 ± 0.03 | 61.73 |
| C7 | Not Reported | 113.19 |
| C8 | Not Reported | 115.43 |
Metabolic and Endocrine System Modulation
This compound derivatives have shown potential in the management of diabetes through various mechanisms. One of the key targets for these compounds is the inhibition of α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates in the digestive tract. nih.govresearchgate.net By inhibiting these enzymes, the rate of glucose absorption is slowed down, leading to a reduction in postprandial hyperglycemia. jneonatalsurg.com
Several studies on oxadiazole derivatives, which are structurally related to oxazoles, have demonstrated potent α-glucosidase and α-amylase inhibitory activity. nih.gov In one study, certain oxadiazole derivatives exhibited strong inhibitory potential against α-glucosidase, with IC50 values comparable to the standard drug miglitol. nih.gov Another derivative showed outstanding inhibitory potential against the α-amylase enzyme, comparable to the standard drug acarbose. nih.gov
The potential of oxazole derivatives in combating obesity has been linked to their ability to modulate cellular energy homeostasis. One of the key pathways involved is the activation of AMP-activated protein kinase (AMPK), a central regulator of metabolism. nih.gov
A study on a novel oxazole derivative demonstrated its anti-adipogenic action through the activation of the AMPK pathway. nih.gov This compound was found to inhibit the mitotic clonal expansion of 3T3-L1 preadipocytes and enhance the mitochondrial oxygen consumption rate during the early phase of differentiation via AMPK activation. nih.gov Furthermore, it improved dyslipidemia in high-calorie diet-fed animal models. nih.gov
Another approach to treating obesity with oxazole derivatives involves the inhibition of diacylglycerol acyltransferase-1 (DGAT-1), an enzyme that plays a crucial role in triglyceride synthesis. nih.gov A series of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide derivatives, which are closely related to this compound derivatives, were identified as potent and selective DGAT-1 inhibitors. nih.gov A lead compound from this series demonstrated dose-dependent inhibition of weight gain in diet-induced obese rats and improved glucose tolerance. nih.gov
| Mechanism of Action | Molecular Target | Observed Effect |
|---|---|---|
| AMPK Activation | AMP-activated protein kinase | Inhibition of adipogenesis, improvement in dyslipidemia |
| DGAT-1 Inhibition | Diacylglycerol acyltransferase-1 | Inhibition of weight gain, improved glucose tolerance |
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a critical role in regulating glucose and lipid metabolism. researchgate.net Dual agonists of PPAR alpha and PPAR gamma are considered to have significant therapeutic potential for the treatment of type 2 diabetes and dyslipidemia. researchgate.netnih.gov
A series of novel 1,3-dioxane (B1201747) carboxylic acid derivatives containing a substituted oxazole as a lipophilic heterocyclic tail have been designed and synthesized as PPAR alpha/gamma dual agonists. nih.gov The lead compound, 2-methyl-c-5-[4-(5-methyl-2-(4-methylphenyl)-oxazol-4-ylmethoxy)-benzyl]-1,3-dioxane-r-2-carboxylic acid, exhibited potent hypoglycemic, hypolipidemic, and insulin-sensitizing effects in animal models of diabetes and obesity. nih.gov
Other Biological Activities
In addition to the aforementioned activities, derivatives of this compound have been investigated for a range of other biological effects.
Antimicrobial Activity: Various oxazole derivatives have been synthesized and evaluated for their antimicrobial properties against a spectrum of bacteria and fungi. researchgate.netnih.goviajps.com For instance, ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives were screened for their activity against both gram-positive and gram-negative bacteria, as well as fungi. rjstonline.com Another study reported that certain N-acyl-α-amino acid derivatives and their corresponding oxazoles exhibited antimicrobial and antibiofilm activity. mdpi.com
Antiviral Activity: The antiviral potential of oxazole derivatives has also been explored. A study focused on the design and synthesis of oxazole and thiazole derivatives as potential antivirals against human cytomegalovirus (HCMV). nih.gov Two of the synthesized compounds showed activity against the HCMV strain AD169, with DNA polymerase being a promising biotarget. nih.gov Other studies have reported on the anti-HIV activity of certain oxadiazole derivatives. arkat-usa.org
Antioxidant Activity: Several oxazole derivatives have been shown to possess antioxidant properties. nih.govtandfonline.com A series of 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid derivatives of amino acids and peptides were synthesized and evaluated for their antioxidant activity, with some compounds showing potent effects. researchgate.net Another study on 4-(substituted benzylidene)-2-(substituted phenyl) oxazole-5(4H)-one derivatives also reported significant antioxidant activity. nih.gov
Antioxidant Properties
Oxazole derivatives have demonstrated notable potential as antioxidant agents, capable of mitigating oxidative stress, which is implicated in numerous pathological conditions. Studies have shown that certain structural modifications of the oxazole core can lead to significant free radical scavenging activity and inhibition of lipid peroxidation.
One study investigated a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives for their antioxidant capabilities. These compounds were evaluated for their ability to inhibit lipid peroxidation and their effects on the hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme in rats in vitro. The findings revealed that the synthesized compounds displayed significant antioxidant activity. nih.gov Notably, the derivative designated as E3 exhibited a remarkable 89% inhibition of microsomal EROD activity at a concentration of 10⁻³ M, which was comparable to or even better than the specific inhibitor caffeine (B1668208) (85% inhibition). nih.gov
While the core structure in this study is an oxazol-5(4H)-one, the results underscore the antioxidant potential inherent in the broader oxazole scaffold. The ability of these derivatives to interfere with oxidative processes suggests that this compound derivatives may also possess similar or enhanced antioxidant properties, warranting further investigation into their structure-activity relationships.
Table 1: Antioxidant Activity of 4-(Substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one Derivatives
| Compound ID | Concentration (M) | % Inhibition of EROD Activity |
|---|---|---|
| E3 | 10⁻³ | 89 |
Antiparasitic Activity
The search for novel antiparasitic agents is a critical area of global health research, and heterocyclic compounds are a fertile ground for discovery. While direct studies on this compound derivatives are limited in the available literature, research on related oxazole and oxadiazole structures indicates the potential of this chemical class against various parasites.
A comprehensive review of oxazole derivatives highlighted their wide range of pharmacological activities, including antiparasitic and antileishmanial actions. tandfonline.com Although specific data for this compound derivatives were not detailed, the general promise of the oxazole nucleus as a pharmacophore for antiparasitic drug development was noted.
Research into 1,2,4-oxadiazole-5-carboxylic acid derivatives has shown significant nematicidal activity against plant-parasitic nematodes such as Meloidogyne incognita, Aphelenchoides besseyi, and Bursaphelenchus xylophilus. nih.gov One compound, in particular, demonstrated excellent activity against A. besseyi with a median lethal concentration (LC50) of 19.0 µg/mL after 48 hours, significantly outperforming existing nematicides. nih.gov Furthermore, a separate study on 1,3,4-oxadiazole derivatives identified compounds with broad-spectrum antiparasitic activity, including low-micromolar efficacy against Trypanosoma brucei and Leishmania spp., and nanomolar activity against Plasmodium falciparum. nih.gov
These findings from closely related oxadiazole-carboxylic acid derivatives suggest that the this compound scaffold is a promising starting point for the design and synthesis of new agents against a range of human and plant parasites.
Table 2: Nematicidal Activity of a 1,2,4-Oxadiazole-5-Carboxylic Acid Derivative
| Compound ID | Target Parasite | Exposure Time (h) | LC50 (µg/mL) |
|---|
Enzyme Inhibition and Receptor Modulation
Derivatives of this compound have been investigated for their ability to interact with and modulate the activity of various enzymes and cellular receptors, highlighting their therapeutic potential in a range of diseases.
Enzyme Inhibition:
A notable area of research has been the development of α-keto oxazole derivatives as potent and selective inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. A systematic study of the structure-activity relationships of these inhibitors revealed that modifications to the C2 acyl side chain of the oxazole ring significantly impact inhibitory potency. nih.gov Several derivatives were identified with picomolar to low nanomolar inhibitory constants (Ki). For instance, substituting the terminal phenyl group with a 1-naphthyl group resulted in a Ki of 2.6 nM, while a 3-chlorophenyl substitution led to an exceptionally potent inhibitor with a Ki of 900 pM. nih.gov Conformationally restricted side chains also yielded highly potent inhibitors, with one ethylbiphenyl derivative exhibiting a Ki of 750 pM. nih.gov
Table 3: FAAH Inhibitory Activity of α-Keto Oxazole Derivatives
| Derivative Substitution | Ki (nM) |
|---|---|
| 1-Naphthyl | 2.6 |
| 3-Chlorophenyl | 0.9 |
Receptor Modulation:
Oxazole-containing compounds have also been designed as modulators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism. A study on novel 1,2,4-oxadiazole (B8745197) compounds as PPARα agonists identified a derivative that was particularly active, with a half-maximal effective concentration (EC50) ranging from 0.23 to 0.83 µM. nih.govresearchgate.net Another investigation into 1,2,4-oxadiazole based trans-acrylic acid derivatives as potential PPARα/γ dual agonists found compounds with potent activity, with EC50 values for PPARα activation being significantly better than the reference drug fenofibrate. researchgate.net While these examples are based on the 1,2,4-oxadiazole core, they demonstrate the utility of the azole scaffold in designing potent receptor modulators.
Table 4: PPARα Agonist Activity of a 1,2,4-Oxadiazole Derivative
| Compound ID | Cell Line 1 EC50 (µM) | Cell Line 2 EC50 (µM) |
|---|
Plant Growth Regulation
Beyond medicinal applications, derivatives of the oxazole core structure have shown promise as regulators of plant growth. Research has demonstrated that certain oxazole and oxazolopyrimidine derivatives can significantly influence plant development, suggesting their potential use in agriculture to enhance crop yields.
In a study investigating the effects of these compounds on oilseed rape (Brassica napus L.) seedlings, it was found that treatment with a 10⁻⁹ M solution of the derivatives led to notable improvements in key biometric indices after 21 days. Specifically, the length of the shoots increased by an average of 11-30%. The root system also showed significant development, with the total number of roots increasing by 8-68% and the total length of the roots increasing by 5-43% compared to control seedlings grown in distilled water or on solutions containing standard plant hormones.
These findings highlight the potential of oxazole-based compounds to act as effective, ecologically friendly plant growth regulators, offering a novel chemical class for the development of agricultural products.
Table 5: Effect of Oxazole and Oxazolopyrimidine Derivatives on Oilseed Rape Seedling Growth
| Biometric Parameter | Average Increase (%) |
|---|---|
| Shoot Length | 11 - 30 |
| Total Number of Roots | 8 - 68 |
Chelating Agent Applications
The ability of organic molecules to bind to metal ions, a property known as chelation, is crucial in various biological and industrial processes. While direct evidence for the application of this compound derivatives as chelating agents is not prominent in the reviewed literature, the structural features of the oxazole ring and the carboxylic acid group suggest a potential for metal coordination.
The nitrogen and oxygen atoms within the oxazole ring possess lone pairs of electrons that can participate in coordinate bonds with metal ions. The adjacent carboxylic acid group provides an additional coordination site, potentially allowing these molecules to act as bidentate or even multidentate ligands. Research on related 1,3,4-oxadiazole derivatives has demonstrated their ability to act as iron chelators, which contributes to their antioxidant activity. mdpi.com This suggests that the closely related oxazole scaffold may share this property. The potential for this compound derivatives to form stable metal complexes opens avenues for their exploration in areas such as the development of metal-based drugs, catalysts, and materials with novel electronic or magnetic properties. Further research is needed to fully elucidate the chelating capabilities of this class of compounds.
Structure Activity Relationship Sar Studies and Drug Design
Impact of Substituent Variation on Biological Activity
The biological profile of oxazole (B20620) derivatives is highly dependent on the pattern of substitution on the oxazole ring. d-nb.infonih.gov Strategic modification of substituents allows for the fine-tuning of a compound's pharmacological properties.
Influence of Alkyl/Aryl Groups at C4/C5
The C4 and C5 positions of the oxazole ring are common sites for substitution, and the nature of the groups at these positions can significantly impact biological activity.
Antitubulin Activity : In a series of oxazole derivatives designed as analogs of the natural antitubulin agent Combretastatin A-4, the presence of a 3',4',5'-trimethoxyphenyl ring at either the C4 or C5 position was a key feature. The activity was further modulated by the substituent at the other position (C5 or C4). For instance, compounds with a m-fluoro-p-methoxyphenyl or a p-ethoxyphenyl group at the C5 position (and the trimethoxyphenyl ring at C4) showed potent antiproliferative activity, with IC50 values in the nanomolar range, comparable to Combretastatin A-4 itself. nih.gov
Antibacterial Activity : Studies on antibacterial oxazoles have shown that aryl substitutions at the C4 position can be critical for potency. For example, 2-tert-Butyl-4-(4-chlorophenyl)oxazole and 4-(4-bromophenyl)-2-tert-butyloxazole were identified as highly active compounds against various bacterial strains. nih.gov This indicates that an appropriately substituted phenyl ring at C4 is a favorable feature for antibacterial activity.
| Compound Series | Substitution at C4 | Substitution at C5 | Target/Activity | Key Finding | Reference |
| Combretastatin A-4 Analogs | 3',4',5'-trimethoxyphenyl | m-fluoro-p-methoxyphenyl | Tubulin Polymerization | Potent antiproliferative activity (nM range) | nih.gov |
| Antibacterial Oxazoles | 4-chlorophenyl | H | Antibacterial | High activity against B. subtilis, S. aureus, etc. | nih.gov |
| PPAR Agonists | -CH2-O-Ph-[...] | 5-methyl | PPARα/γ dual agonism | A substituted aryl group linked to C4 and a methyl group at C5 contribute to potent activity. | nih.gov |
Role of Carboxylic Acid Group
The carboxylic acid group is a vital functional group in many pharmaceuticals. researchgate.net In the context of oxazole-2-carboxylic acid, this group is often a key determinant of the compound's pharmacophore. researchgate.net
Its primary roles include:
Target Interaction : The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the binding site of a target protein or enzyme. For instance, the carboxylic group of the approved drug Oxaprozin forms a salt bridge with a lysine (B10760008) residue in its target enzyme. rsc.org
Physicochemical Properties : Being ionizable at physiological pH, the carboxylic acid group significantly enhances the water solubility of a molecule. researchgate.netwiley-vch.de This can be crucial for a drug's pharmacokinetic profile. However, this ionization can also limit passive diffusion across biological membranes, a factor that medicinal chemists must balance during drug design. wiley-vch.de
Effects of Fluorophenyl Substitution
The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to modulate various properties. Replacing hydrogen with fluorine, particularly on a phenyl ring, can influence a molecule's potency, metabolic stability, and binding affinity.
In SAR studies of antitubulin oxazole agents, the replacement of a meta-hydroxy group on a phenyl ring (at C5) with a fluorine atom was shown to increase both tubulin affinity and antiproliferative potency. nih.gov Specifically, a derivative bearing a m-fluoro-p-methoxyphenyl group was among the most potent compounds identified, highlighting the beneficial effect of this substitution pattern. nih.gov Similarly, in studies of 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to oxazoles, compounds with 4-chlorophenyl and 4-fluorophenyl substituents were identified as highly active against M. tuberculosis. nih.gov
Pharmacophore Identification and Optimization
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. SAR studies are the primary method used to identify these pharmacophores. tandfonline.com For oxazole-containing compounds, the pharmacophore often includes the oxazole ring as a central scaffold, which properly orients the critical substituents for interaction with the biological target. tandfonline.comnih.gov
For example, in the design of PPAR alpha/gamma dual agonists, the pharmacophore was conceptualized to include a carboxylic acid headgroup, a central phenyl linker, and a lipophilic heterocyclic tail, for which a substituted oxazole was chosen. nih.gov Optimization of this pharmacophore involved synthesizing various derivatives with different substitutions on the oxazole ring to enhance potency and efficacy. nih.gov
Bioisosterism in Oxazole-Based Drug Design
Bioisosterism is a strategy used in drug design to replace one functional group with another that has similar physicochemical properties, with the goal of improving pharmacological activity, selectivity, or pharmacokinetic properties. The oxazole ring itself can act as a bioisostere for other five-membered heterocycles like isoxazole (B147169), thiazole (B1198619), or 1,2,4-oxadiazole (B8745197). nih.govnih.gov
This approach is valuable because different heterocyclic rings can subtly alter dipole moments, hydrogen bonding capacity, and metabolic stability. For instance, in a series of Factor Xa inhibitors, the precise topology of an oxazole ring compared to its isoxazole isomer led to a tenfold difference in potency, which was attributed to optimized dipole-dipole interactions with the enzyme's active site. nih.gov Similarly, the 1,2,4-oxadiazole ring is often used as a bioisosteric replacement for amide or ester groups to enhance stability and other drug-like properties. nih.govacs.org
Molecular Docking and Computational Approaches in SAR
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target. It is a powerful tool in modern drug design used to understand SAR at a molecular level and to guide the synthesis of new compounds. mdpi.com
In the study of oxazole derivatives, docking simulations have been used to:
Predict Binding Modes : Docking can reveal how a ligand fits into the active site of a protein and identify key interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net For example, docking studies of MAO B inhibitors showed that the flexibility of a 1,2,4-oxadiazole-containing compound allowed for better shape complementarity within the enzyme's binding cleft compared to more rigid analogs. nih.gov
Explain Potency Differences : By comparing the docking poses and calculated binding energies of different derivatives, researchers can rationalize observed differences in biological activity. mdpi.com
Guide Drug Design : Docking results can guide the design of new derivatives by suggesting modifications that could enhance binding affinity. For instance, studies on potential SARS-CoV-2 inhibitors used docking to evaluate how different acylhydrazone-oxazole hybrids might interact with the main protease, identifying compounds with the best-predicted binding energies for synthesis. mdpi.com
In vitro and In vivo Evaluation of Designed Compounds
The therapeutic potential of compounds derived from this compound and related oxazole structures is rigorously assessed through a combination of in vitro and in vivo evaluation methods. These studies are crucial for determining the biological activity, selectivity, and efficacy of newly designed molecules, guiding further development in the drug discovery process.
In vitro Evaluation
In vitro assays are fundamental in the initial screening of designed compounds, providing key data on their interactions with specific biological targets such as enzymes and receptors, as well as their effects on cultured cells.
Enzyme Inhibition and Receptor Activity:
A significant area of research involves the development of oxazole derivatives as enzyme inhibitors. For instance, a series of substituted oxazol-2-one-3-carboxamides were designed and synthesized as inhibitors of acid ceramidase (AC), a cysteine hydrolase involved in sphingolipid metabolism. nih.gov Extensive optimization led to the identification of compound 32b (5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide) as a potent AC inhibitor. nih.gov Similarly, α-keto oxazole derivatives have been systematically studied as inhibitors of fatty acid amide hydrolase (FAAH). nih.gov The exploration of the C2 acyl side chain of the initial lead compound resulted in highly potent inhibitors, with compound 5hh (aryl = 3-Cl-Ph) being fivefold more potent than the original hit. nih.gov
Other research has focused on cyclooxygenase (COX) enzymes, where certain diaryl heterocyclic derivatives containing the oxazole moiety have been evaluated for their inhibitory activity against COX-1 and COX-2 isoforms. nih.gov Additionally, oxazole derivatives have been assessed as transthyretin (TTR) amyloid fibril inhibitors, with compounds like 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid showing notable activity. nih.gov
In the context of metabolic diseases, novel 1,3-dioxane (B1201747) carboxylic acid derivatives featuring a substituted oxazole tail were designed as peroxisome proliferator-activated receptor (PPAR) alpha/gamma dual agonists. nih.govnih.gov These compounds were evaluated for their in vitro PPAR agonistic potential, with Compound 99 emerging as a highly active agent with an EC50 value of 0.0015 µM. nih.gov
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide (32b) | Acid Ceramidase (AC) | Potent Inhibitor | nih.gov |
| α-keto oxazole 5hh (aryl = 3-Cl-Ph) | Fatty Acid Amide Hydrolase (FAAH) | Ki = 900 pM | nih.gov |
| Compound 99 | PPARα/γ | EC50 = 0.0015 µM | nih.gov |
| 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid | Transthyretin (TTR) amyloid fibril formation | Active Inhibitor | nih.gov |
Antimicrobial and Anti-biofilm Activity:
The antimicrobial properties of oxazole derivatives are also a key area of investigation. Naturally occurring 2,5-disubstituted oxazole-4-carboxylic acid derivatives, named macrooxazoles, were isolated from the fungus Phoma macrostoma. nih.govnih.gov These compounds were evaluated for their activity against a panel of bacteria and fungi. The study also assessed their ability to interfere with biofilm formation, a critical factor in chronic infections. The results showed that several macrooxazoles effectively inhibited biofilm formation in Staphylococcus aureus. nih.gov
| Compound | Concentration | Biofilm Inhibition | Reference |
|---|---|---|---|
| Macrooxazole B (Compound 2) | 250 µg/mL | 65% | nih.gov |
| Macrooxazole C (Compound 3) | 250 µg/mL | 75% | nih.gov |
In vivo Evaluation
Metabolic Disease Models:
Derivatives of 1,3-dioxane carboxylic acid containing an oxazole moiety, identified as potent PPAR alpha/gamma dual agonists in vitro, were subsequently evaluated for their hypoglycemic and hypolipidemic efficacy in animal models of diabetes and obesity. nih.gov The lead compound, 2-methyl-c-5-[4-(5-methyl-2-(4-methylphenyl)-oxazol-4-ylmethoxy)-benzyl]-1,3-dioxane-r-2-carboxylic acid (13b) , demonstrated potent glucose-lowering, lipid-lowering, and insulin-sensitizing effects in db/db mice and Zucker fa/fa rats, highlighting its potential for treating type 2 diabetes. nih.gov
Inflammatory Disease Models:
The therapeutic potential of benzoxazole (B165842) derivatives, a related class of compounds, has been explored for inflammatory skin conditions. 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its methyl ester (MCBA) were synthesized and tested in an imiquimod-induced psoriatic mouse model. mdpi.com Both topical and oral administration of these compounds led to a significant reduction in erythema, skin thickness, and desquamation, as measured by the Psoriasis Area Severity Index (PASI). The anti-psoriatic effects were comparable to the reference drug, Clobetasol propionate, suggesting their potential for future clinical use in psoriasis treatment. mdpi.com
Pharmacokinetic Profiles:
In the development of acid ceramidase inhibitors, the lead compound 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide (32b) was also evaluated for its pharmacokinetic profile in mice. The compound showed desirable properties following both intravenous and oral administration, indicating good bioavailability and metabolic stability, which are essential for a viable drug candidate. nih.gov
| Compound | Animal Model | Dose/Administration | Observed Effect | Reference |
|---|---|---|---|---|
| Compound 13b | db/db mice, Zucker fa/fa rats | Not specified | Potent hypoglycemic and hypolipidemic effects | nih.gov |
| CBA and MCBA | Imiquimod-induced psoriatic mouse | 1% w/w topical; 125 mg/kg oral | Significant reduction in PASI score (erythema, thickness, desquamation) | mdpi.com |
| Compound 32b | Mice | IV and Oral | Desirable pharmacokinetic profile | nih.gov |
Computational Studies on Oxazole 2 Carboxylic Acid and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide a detailed picture of molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the optimized geometry and electronic properties of oxazole (B20620) derivatives. irjweb.com DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with basis sets like 6-311G++(d,p), can accurately determine molecular geometries, including bond lengths, bond angles, and dihedral angles. irjweb.com
For instance, theoretical calculations on oxazole-containing structures provide key geometric parameters. These studies reveal that the oxazole ring is nearly planar, a characteristic feature that influences its aromaticity and interaction with other molecules. irjweb.com The substitution of a carboxylic acid group at the C2 position influences the electronic distribution and geometry of the ring. DFT calculations are essential for quantifying these structural changes.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| N15–C16–O12 | Bond angle within the oxazole ring | ~114.1° |
| O12–C13–C14 | Bond angle within the oxazole ring | ~107.4° |
| O12–C16–N11 | Bond angle connecting the oxazole ring to an external group | 117.1-124.0° |
Data based on calculations for a representative N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine derivative at the B3LYP/6-31G(d,p) level. irjweb.com
Proton affinity (PA) and gas-phase basicity (GPB) are fundamental measures of a molecule's intrinsic basicity, free from solvent effects. These values can be accurately computed using quantum chemical methods. nih.gov For oxazole-2-carboxylic acid, the primary site of protonation is the nitrogen atom (N3) of the oxazole ring. Computational studies are used to calculate the energy change associated with this protonation event. researchgate.net
The PA is the negative of the enthalpy change for the gas-phase protonation reaction, while the GPB is the negative of the Gibbs free energy change. Computational models calculate the energies and vibrational frequencies of the neutral molecule and its protonated form to determine these thermodynamic quantities. nih.gov The presence of the electron-withdrawing carboxylic acid group at the C2 position is expected to significantly decrease the proton affinity of the oxazole nitrogen compared to the unsubstituted oxazole molecule, as it reduces the electron density on the ring.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map illustrates regions of negative and positive electrostatic potential on the electron density surface.
Negative Regions (Red/Yellow): These areas have an excess of electron density and correspond to nucleophilic sites, which are susceptible to electrophilic attack. For this compound, the most negative potential is localized on the carbonyl oxygen of the carboxylic acid group, as well as the nitrogen and oxygen atoms of the oxazole ring. nih.govresearchgate.net
Positive Regions (Blue): These areas are electron-deficient and represent electrophilic sites, prone to nucleophilic attack. The most positive potential is located on the acidic hydrogen of the carboxyl group. nih.gov
The MEP map provides a clear visual guide to the molecule's reactive sites, which is crucial for understanding its interaction with biological receptors and other molecules.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and chemical reactivity. scispace.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. irjweb.com
| Parameter | Description | Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.6518 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8083 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.8435 |
| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.4218 |
| Softness (S) | 1 / (2η) | 0.2065 |
Data based on calculations for a representative N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine derivative. irjweb.com These values serve as an illustration of the electronic parameters derived from DFT.
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques are used to simulate the behavior of molecules and their interactions with other systems, such as biological macromolecules. These simulations are vital in drug design and discovery.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is extensively used to screen for potential drug candidates by predicting the binding affinity and interaction patterns of ligands within the active site of a biological target.
Derivatives of this compound have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors of various enzymes or as agonists/antagonists of receptors. These studies place the ligand into the binding site of a protein and calculate a scoring function to estimate the binding free energy. The results identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.com For example, various oxazole derivatives have been docked into the active sites of targets like cyclooxygenase (COX) enzymes, the main protease (Mpro) of SARS-CoV-2, and Peroxisome Proliferator-Activated Receptors (PPARs). researchgate.netmdpi.comnih.gov
| Oxazole Derivative Class | Biological Target | Key Findings |
|---|---|---|
| Acylhydrazone-oxazole hybrids | SARS-CoV-2 Main Protease (Mpro) | Compounds showed good predicted free energy values, with interactions involving key residues like Cys145. mdpi.com |
| Oxazole containing 1,3-dioxane-2-carboxylic acids | PPAR alpha/gamma | Designed as dual agonists, showing potential for hypoglycemic and hypolipidemic effects. nih.gov |
| 2,4-Disubstituted oxazole derivatives | Cyclooxygenase-I (COX-I) | Docking studies revealed hydrogen bonding with residues such as Tyr130 and Gln461, suggesting potential anti-inflammatory activity. researchgate.net |
| 1,3-Oxazole clubbed pyridyl-pyrazolines | Plasmepsin II (from P. falciparum) | Exhibited favorable binding energies, indicating potential as antimalarial agents. researchgate.net |
Molecular Dynamics (MD) Simulation for Ligand-Receptor Interaction Stability
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior and stability of ligand-receptor complexes at an atomic level. mdpi.comnih.gov In the context of drug discovery, MD simulations can reveal the binding modes, interactions, and conformational changes that occur when a ligand, such as an this compound derivative, binds to a biological target. mdpi.com These simulations provide valuable information on the stability of the protein-ligand complex over time, which is crucial for predicting the efficacy of a potential drug candidate. nih.gov
For example, MD simulations have been employed to study the interactions of isoxazole (B147169) derivatives with the farnesoid X receptor (FXR). mdpi.com These simulations help in understanding the conformational motions of the receptor's ligand-binding domain and how these motions are crucial for protein stability and the agonistic activity of the ligands. mdpi.com The stability of the complex is often assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period. A stable RMSD suggests that the ligand remains bound in a consistent conformation within the receptor's active site. nih.gov
Key interactions that contribute to the stability of the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and salt bridges, can be identified and analyzed throughout the MD simulation. mdpi.com For instance, in the study of FXR agonists, hydrophobic interactions were found to be the primary forces maintaining the tertiary structure of the protein, and specific residues were identified as being critical for ligand binding. mdpi.com
MM/PBSA Analysis for Binding Free Energy
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its related method, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are popular techniques for estimating the binding free energy of a ligand to a receptor. nih.govidrblab.org These methods offer a balance between the accuracy of more rigorous alchemical free energy calculations and the speed of simpler scoring functions used in molecular docking. nih.gov
The MM/PBSA method calculates the binding free energy by combining the molecular mechanics energies of the ligand, receptor, and the complex with continuum solvation models. nih.gov The binding free energy is typically decomposed into several components, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. nih.govresearchgate.net This decomposition allows for a detailed understanding of the driving forces behind ligand binding.
For instance, in studies of various ligand-protein complexes, the van der Waals term often dominates the net binding free energy. nih.gov The polar and nonpolar solvation terms account for the energetic cost of desolvating the ligand and the receptor's binding site upon complex formation. While MM/PBSA can sometimes overestimate the differences in binding affinities, it is a valuable tool for ranking potential drug candidates and understanding the energetic contributions to binding. nih.gov The accuracy of MM/PBSA calculations can be sensitive to parameters such as the solute dielectric constant and the method used to calculate conformational entropy. idrblab.org
Table 2: Components of MM/PBSA Binding Free Energy Calculation
| Energy Component | Description |
| ΔE_vdw | Van der Waals energy |
| ΔE_ele | Electrostatic energy |
| ΔG_polar | Polar solvation energy |
| ΔG_nonpolar | Nonpolar solvation energy |
| -TΔS | Conformational entropy |
Prediction of ADME Properties (Absorption, Distribution, Metabolism, Excretion)
In the early stages of drug development, the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for assessing the drug-likeness and potential pharmacokinetic profile of a compound. In silico methods are widely used to predict these properties, helping to identify candidates with favorable ADME characteristics and filter out those with potential liabilities. rroij.comekb.eg
For derivatives of heterocyclic compounds like oxazoles, computational tools can predict a range of ADME parameters. These predictions are often based on the compound's physicochemical properties, such as lipophilicity (log P), molecular weight, and the number of hydrogen bond donors and acceptors, which are often evaluated against criteria like Lipinski's rule of five. rroij.comnih.gov
For example, in a study of benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives, in silico ADME predictions showed that most of the compounds had good absorption percentages (over 70%) and complied with Lipinski's rule of five, suggesting good drug-likeness. nih.gov Furthermore, adherence to Veber's rule indicated good bioavailability and intestinal absorption. nih.gov Similarly, for a series of new oxazole derivatives, in silico predictions suggested high oral bioavailability and good absorption in the digestive system. pnrjournal.com These computational assessments are vital for prioritizing compounds for further experimental testing. rroij.comresearchgate.net
Table 3: Predicted ADME Properties for a Series of Benzothiazole-based 1,3,4-Oxadiazole Derivatives
| Compound | Absorption (%) | Lipinski's Rule of 5 Violations | Veber's Rule Compliance |
| 4 | 86.77 | 0 | Yes |
| 5 | >70 | 0 | Yes |
| 9 | >70 | 0 | Yes |
| 12 | >70 | 0 | Yes |
| 14 | >70 | 0 | Yes |
| 15 | >70 | 0 | Yes |
| 16 | >70 | 0 | Yes |
| 17 | >70 | 0 | Yes |
| Data adapted from a study on benzothiazole-based 1,3,4-oxadiazole derivatives. nih.gov |
Theoretical Studies of Reaction Mechanisms
Theoretical studies, often employing quantum chemical calculations, provide detailed insights into the mechanisms of chemical reactions, including the formation of oxazole rings. acs.orgacs.org These studies can elucidate the step-by-step pathway of a reaction, identify key intermediates and transition states, and explain the observed regioselectivity and stereoselectivity. researchgate.net
For the synthesis of oxazoles from carboxylic acids, theoretical studies can help in understanding the activation of the carboxylic acid and the subsequent cyclization steps. acs.org For instance, a plausible reaction mechanism for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids involves the in-situ activation of the carboxylic acid to form a mixed anhydride (B1165640). acs.org This is followed by a nucleophilic attack and subsequent cyclization to yield the oxazole product. acs.org
DFT calculations have been used to investigate the mechanism of isomerization reactions that lead to the formation of oxazole-4-carboxylates. researchgate.net These studies can help to understand the dependence of the reaction routes on the substituents present in the starting materials and the reaction conditions. researchgate.net For example, the transformation of 5-(2H-azirin-2-yl)oxazole to a 4H-pyrrolo[2,3-d]oxazole has been shown to proceed through a nitrenoid-like transition state, as determined by DFT calculations. researchgate.net Such theoretical investigations are invaluable for optimizing reaction conditions and designing new synthetic routes to oxazole derivatives. nih.govijpsonline.com
Environmental and Toxicological Considerations Research Perspective
Environmental Fate and Persistence of Oxazole (B20620) Compounds
Oxazole and its derivatives are a class of heterocyclic compounds utilized in pharmaceuticals and agriculture, which may lead to their release into the environment. mdpi.comchemimpex.com As a class, azole compounds, which include oxazoles, are frequently detected in various environmental matrices such as surface water, groundwater, wastewater, and soil. nih.govresearchgate.net Their unique chemical structure contributes to their persistence in these environments. acs.org
Studies on related azole fungicides indicate that they can be resistant to microbial degradation. nih.gov For example, research on the azole fungicide fluconazole (B54011) shows it is a persistent and mobile compound found in natural waters globally. acs.org Some studies on related compounds have shown little to no biodegradation in water and sediment over several months. acs.org This persistence raises concerns about their long-term environmental impact and potential for widespread contamination. acs.org
Degradation Pathways (Biodegradation, Photolysis)
The degradation of oxazole compounds in the environment can occur through several pathways, primarily biodegradation and photolysis.
Biodegradation: Azole compounds are generally considered resistant to biodegradation during conventional wastewater treatment processes. nih.gov While some studies have identified microorganisms capable of degrading certain aromatic compounds, the complex structure of many azoles makes them recalcitrant. umd.edu The effectiveness of biodegradation can be low, leading to their presence in wastewater effluents. nih.govresearchgate.net
Photolysis: Photolysis, or degradation by light, is a more significant pathway for the breakdown of some azole compounds. nih.gov The oxazole ring structure can readily undergo photolysis, leading to the formation of oxidation products. tandfonline.com For instance, the photo-oxidation of 2,5-diphenyloxazole (B146863) in the presence of benzoic acid was found to yield various isomers and other compounds. tandfonline.com Similarly, aromatic heterocycles like oxazole have been shown to be reactive with photochemically produced singlet oxygen. acs.org However, the transformation products resulting from photolysis can themselves be more persistent than the parent compound. For example, the indirect photodegradation of the azole fungicide fluconazole produces 1,2,4-triazole, a transformation product that is far more resistant to further degradation, with environmental half-lives estimated to be between one and three years. acs.org
Resistance to Conventional Treatment Methods
Azole compounds have demonstrated a notable resistance to removal by conventional wastewater treatment plants (WWTPs). nih.govresearchgate.net Their incomplete removal is a primary reason for their detection in surface waters. nih.gov Studies investigating the impact of azoles on biological nitrogen removal (BNR) processes in WWTPs have found that these compounds can be inhibitory to the essential microorganisms involved. nih.govdigitellinc.com For example, certain diazole and triazole compounds have been shown to cause significant inhibition of the nitrification process. nih.govresearchgate.net The resistance of these compounds to treatment, coupled with their potential to disrupt the treatment process itself, underscores the challenge they pose to wastewater management. umd.edudigitellinc.com The ineffectiveness of conventional methods highlights the need for advanced treatment technologies to mitigate the release of these persistent compounds into the environment. nih.gov
Ecotoxicity and Environmental Impact
The release of azole fungicides into aquatic environments poses potential risks to non-target organisms. nih.gov These compounds have been shown to cause a range of detrimental effects in fish and other aquatic life. nih.gov Toxic effects can include changes in the expression of cytochrome P450-related genes and alterations in steroidogenesis, leading to endocrine disruption in fish. nih.gov The widespread use of oxazole derivatives in agriculture as fungicides and herbicides also presents a potential threat to various organisms. bohrium.com Some naturally occurring oxazole-containing peptides have been reported to exhibit cytotoxic activity. mdpi.com Given their persistence and potential for biological effects, the ecological risk of oxazole compounds in the environment warrants careful assessment and management. nih.govresearchgate.net
Bioaccumulation Potential
Information regarding the specific bioaccumulation potential of Oxazole-2-carboxylic acid is not extensively detailed in the reviewed literature. However, the properties of the broader class of azole compounds can provide some insight. The tendency of a chemical to accumulate in organisms is often related to its hydrophobicity, measured by the octanol-water partition coefficient (Log P). researchgate.net Azoles with higher Log P values are more likely to accumulate in the sludge of wastewater treatment plants, sediments, and aquatic organisms. researchgate.net For example, compounds like clotrimazole, ketoconazole, and miconazole, which have Log P values greater than 4, have been observed to accumulate in sediments and aquatic life. researchgate.net Without specific data for this compound, its bioaccumulation potential remains an area requiring further research.
Interactive Data Table: Environmental Profile of Oxazole Compounds
| Feature | General Finding | Citation |
| Persistence | Generally persistent in various environmental matrices. | acs.org |
| Biodegradation | Resistant to biodegradation in conventional wastewater treatment. | nih.govnih.gov |
| Primary Degradation Pathway | Photolysis is a significant degradation pathway for some azoles. | nih.govtandfonline.com |
| Treatment Resistance | Incomplete removal in conventional wastewater treatment plants. | nih.govresearchgate.net |
| Ecotoxicity | Can cause adverse effects in aquatic organisms, including fish. | nih.govnih.gov |
| Bioaccumulation | Potential for bioaccumulation, particularly for compounds with high Log P values. | researchgate.net |
Q & A
Q. What are the primary synthetic routes for producing oxazole-2-carboxylic acid, and how do reaction conditions influence yield?
this compound is commonly synthesized via oxidation of 2-chloromethyl oxazole derivatives (e.g., 2-(chloromethyl)oxazole) using oxidizing agents like KMnO₄ under acidic conditions. Alternatively, decarboxylation of mesomeric betaines derived from oxazolium carboxylates under mild conditions (e.g., ethylene glycol solvent) is another pathway . Yield optimization requires precise control of temperature (typically 60–80°C), pH (acidic for oxidation), and solvent polarity. Impurities from incomplete oxidation or side reactions (e.g., over-oxidation) can be minimized via HPLC purification .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : H and C NMR confirm the oxazole ring structure (e.g., characteristic deshielded protons at δ 8.1–8.3 ppm) and carboxylic acid functionality (δ 170–175 ppm for carbonyl carbon).
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch).
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry (m/z 113.07 for [M+H]⁺) ensures purity and structural validation .
Q. How should researchers handle safety risks associated with this compound given limited toxicity data?
While specific toxicity data for this compound are sparse, structurally similar oxazole derivatives exhibit acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315). Standard precautions include:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis.
- First Aid: Immediate rinsing with water for skin/eye contact; medical consultation for ingestion .
Advanced Research Questions
Q. How can contradictory data on this compound’s decarboxylation kinetics be resolved?
Discrepancies in decarboxylation rates (e.g., solvent-dependent kinetics in ethylene glycol vs. aqueous media) arise from differences in stabilization of zwitterionic intermediates. Researchers should:
- Replicate Conditions : Ensure identical solvent polarity, temperature, and pH.
- Monitor Intermediates : Use real-time FT-IR or H NMR to track tautomer formation (e.g., zwitterionic vs. neutral species).
- Computational Modeling : Apply DFT calculations to compare activation energies under varying conditions .
Q. What strategies are effective for incorporating this compound into peptide mimetics or metal-organic frameworks (MOFs)?
- Peptide Mimetics : Activate the carboxylic acid via EDC/HOBt coupling to amines, ensuring steric hindrance from the oxazole ring is mitigated by using bulky protecting groups (e.g., Fmoc).
- MOFs : Coordinate the carboxylic acid group with metal nodes (e.g., Zn²⁺ or Cu²⁺) under solvothermal conditions. Pre-functionalize the oxazole ring with electron-withdrawing groups to enhance stability .
Q. How can researchers address gaps in ecotoxicological data for this compound?
Given the lack of biodegradation or bioaccumulation data (Section 12 of SDS):
- In Silico Prediction : Use tools like EPI Suite to estimate log Kow and biodegradability.
- Microtox Assays : Test acute toxicity on Vibrio fischeri (luminescence inhibition).
- Read-Across Analysis : Compare with structurally related carboxylic acids (e.g., imidazole-2-carboxylic acid) to infer ecological risks .
Q. What experimental controls are critical when studying this compound’s reactivity in cross-coupling reactions?
- Blank Reactions : Exclude catalysts to confirm non-catalytic pathways.
- Isotopic Labeling : Use O-labeled H₂O to trace hydrolysis byproducts.
- Competition Experiments : Compare reaction rates with alternative substrates (e.g., thiazole-2-carboxylic acid) to assess electronic effects .
Methodological Considerations
Q. How should contradictory solubility data (e.g., in water vs. organic solvents) be interpreted?
Solubility variations often stem from protonation states (pH-dependent). For accurate measurements:
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
